molecular formula C8H9N3O B3236449 2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine CAS No. 1369247-36-8

2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B3236449
CAS No.: 1369247-36-8
M. Wt: 163.18 g/mol
InChI Key: KZYFIABRFRFIJU-UHFFFAOYSA-N
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Description

2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C8H9N3O It is a heterocyclic compound that contains both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylfuran with a suitable aminopyrimidine derivative. The reaction conditions often include the use of a catalyst and a solvent, such as ethanol or methanol, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.

    2,5-Dimethylfuran: Shares the furan ring but lacks the pyrimidine moiety.

    Pyrimidin-4-amine: Contains the pyrimidine ring but lacks the furan component.

Uniqueness

2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine is unique due to the combination of furan and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,5-dimethylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-12-8-6(4)7(9)10-5(2)11-8/h3H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYFIABRFRFIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=NC(=NC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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